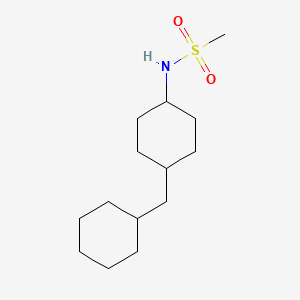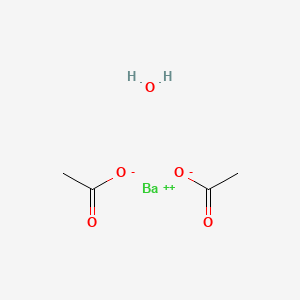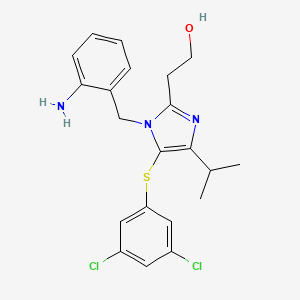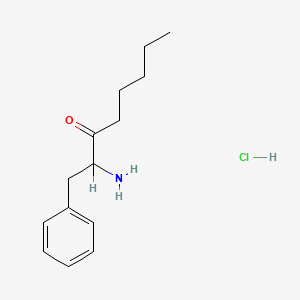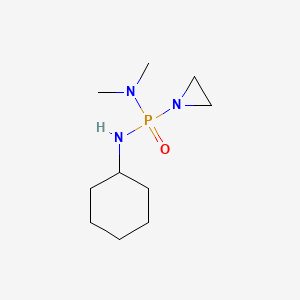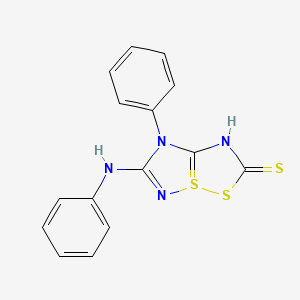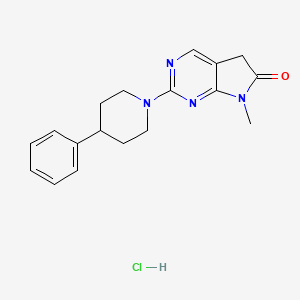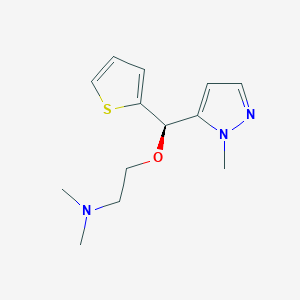
(1-Methyl-5-(2-(methylsulfinyl)-2-(methylthio)vinyl)-1H-pyrrol-2-yl)(4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-5-(2-(methylsulfinyl)-2-(methylthio)vinyl)-1H-pyrrol-2-yl)(4-methylphenyl)methanone is a complex organic compound that features a pyrrole ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-5-(2-(methylsulfinyl)-2-(methylthio)vinyl)-1H-pyrrol-2-yl)(4-methylphenyl)methanone typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:
- Formation of the pyrrole ring.
- Introduction of the methylsulfinyl and methylthio groups.
- Coupling with the 4-methylphenyl group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography.
- Scale-up processes to produce the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-5-(2-(methylsulfinyl)-2-(methylthio)vinyl)-1H-pyrrol-2-yl)(4-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as Friedel-Crafts alkylation or acylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield a sulfoxide or sulfone derivative.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways.
Medicine
Industry
Uses in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which (1-Methyl-5-(2-(methylsulfinyl)-2-(methylthio)vinyl)-1H-pyrrol-2-yl)(4-methylphenyl)methanone exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Methyl-5-(2-(methylsulfinyl)-2-(methylthio)vinyl)-1H-pyrrol-2-yl)(4-chlorophenyl)methanone
- (1-Methyl-5-(2-(methylsulfinyl)-2-(methylthio)vinyl)-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone
Uniqueness
The unique combination of functional groups in (1-Methyl-5-(2-(methylsulfinyl)-2-(methylthio)vinyl)-1H-pyrrol-2-yl)(4-methylphenyl)methanone may confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Propiedades
Número CAS |
85380-92-3 |
|---|---|
Fórmula molecular |
C17H19NO2S2 |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
[1-methyl-5-[(E)-2-methylsulfanyl-2-methylsulfinylethenyl]pyrrol-2-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C17H19NO2S2/c1-12-5-7-13(8-6-12)17(19)15-10-9-14(18(15)2)11-16(21-3)22(4)20/h5-11H,1-4H3/b16-11+ |
Clave InChI |
IMDGWKNOHSOJHJ-LFIBNONCSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)/C=C(\SC)/S(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)C=C(SC)S(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


